BMS-986172

MGAT2 inhibition High-throughput screening Structure-activity relationship

BMS-986172 is the optimized second-generation MGAT2 inhibitor that overcomes the metabolic liabilities of discontinued BMS-963272. With superior potency (hMGAT2 IC50 4.6 nM), >6,500-fold selectivity, and Phase 1-validated human PK, it is the essential reference standard for reproducible translational studies. For obesity/NASH research demanding reliable interspecies scaling and minimal off-target confounding, this is the definitive chemical probe. Inquire for commercial-scale procurement.

Molecular Formula C24H22F7N7O3
Molecular Weight 589.5 g/mol
CAS No. 1808258-99-2
Cat. No. B12385573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986172
CAS1808258-99-2
Molecular FormulaC24H22F7N7O3
Molecular Weight589.5 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CC(=N2)C3=C(C(=O)NC(C3)(C4=C(C=C(C=C4)OCCCC(F)(F)F)F)C(F)(F)F)N5C(=O)NN=N5
InChIInChI=1S/C24H22F7N7O3/c25-17-10-14(41-9-1-7-23(26,27)28)4-5-16(17)22(24(29,30)31)11-15(18-6-8-37(34-18)12-13-2-3-13)19(20(39)32-22)38-21(40)33-35-36-38/h4-6,8,10,13H,1-3,7,9,11-12H2,(H,32,39)(H,33,36,40)/t22-/m0/s1
InChIKeyVFFPVFKSCNJAMO-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986172: The Second-Generation Clinical MGAT2 Inhibitor with Verified Phase 1 PK Confidence


BMS-986172 (CAS: 1808258-99-2) is a small-molecule, orally bioavailable monoacylglycerol acyltransferase 2 (MGAT2) inhibitor developed by Bristol Myers Squibb [1]. It is the optimized successor to BMS-963272, a first-in-class MGAT2 inhibitor that advanced to the clinic but was discontinued due to metabolic liabilities [2]. BMS-986172 demonstrates superior in vitro potency (hMGAT2 IC₅₀ = 4.6 nM) and a favorable pharmacokinetic profile that enabled a low projected human efficacious dose, which was subsequently confirmed in a Phase 1 clinical trial (NCT04926051) [1][3].

Why In-Class MGAT2 Inhibitors Cannot Be Interchanged with BMS-986172


Generic substitution among MGAT2 inhibitors is not supported by existing data due to substantial divergence in critical pharmaceutical properties. BMS-986172 was specifically engineered to overcome the clinical-stopping liabilities of its predecessor, BMS-963272, which was discontinued due to problematic tetrazole glucuronidation and dihydropyridinone C-C double bond isomerization [1]. Furthermore, other published MGAT2 inhibitors exhibit vastly different selectivity and PK profiles: for instance, the tool compound Cpd24d shows high mouse oral bioavailability (F = 52%) but an undefined clinical path, while the initial HTS hit Compound 1 demonstrated only moderate potency (hMGAT2 IC₅₀ = 175 nM) and lacked mouse cross-reactivity [2]. Such variations directly impact experimental reproducibility, translational validity, and downstream procurement decisions.

Quantitative Differentiation of BMS-986172 vs. Key MGAT2 Comparators


Improved Potency and Mouse Cross-Reactivity Over the HTS Hit

BMS-986172 exhibits a ~38-fold improvement in human MGAT2 potency relative to the initial aryl dihydropyridinone HTS hit (Compound 1). Crucially, BMS-986172 also displays robust mouse MGAT2 activity (IC₅₀ = 20 nM), whereas Compound 1 was completely inactive against the mouse ortholog [1][2]. This cross-reactivity is essential for preclinical efficacy and toxicity studies in rodent models.

MGAT2 inhibition High-throughput screening Structure-activity relationship

Superior Human MGAT2 Potency vs. First-Generation Clinical Candidate BMS-963272

BMS-986172 demonstrates a ~1.5-fold improvement in human MGAT2 inhibitory potency compared to its predecessor, BMS-963272 (hMGAT2 IC₅₀ = 4.6 nM vs. 7.1 nM). While both compounds exhibit similar mouse MGAT2 potency (20 nM vs. 18 nM), the enhanced human potency of BMS-986172 contributes to its lower projected human dose [1].

MGAT2 inhibitor Clinical candidate Potency comparison

Resolved Metabolic Liability: Elimination of Glucuronidation Isomerization

BMS-963272 was discontinued from clinical development due to two metabolic liabilities: tetrazole glucuronidation and dihydropyridinone C-C double bond isomerization. BMS-986172 was specifically designed to eliminate these liabilities. In vitro data confirm that BMS-986172 shows minimal species variability in glucuronidation potential, a key factor that enabled high-confidence projection of a low human efficacious dose, which was subsequently verified in Phase 1 [1][2].

Metabolic stability Drug metabolism Glucuronidation

Broad Selectivity Over Related Acyltransferases vs. Pan-Acyltransferase Inhibitors

BMS-986172 exhibits high selectivity over a broad panel of lipid acyltransferases, including DGAT1, DGAT2, MGAT1, AWAT1, AWAT2, DC3, ACAT1, and ACAT2 (all IC₅₀ > 30 µM). It also shows significantly weaker activity against MGAT3 (IC₅₀ = 16 µM) [1]. This contrasts with some broad-spectrum DGAT inhibitors that may inadvertently inhibit MGAT or other acyltransferases, confounding experimental interpretation [2].

Selectivity profile Acyltransferase Off-target effects

Validated Low Human Dose Projection Verified in Phase 1

Preclinical pharmacokinetic modeling of BMS-986172, bolstered by its lack of species variability in glucuronidation, predicted that a low human dose would achieve targeted efficacious exposures. This prediction was directly validated in a Phase 1 clinical trial (NCT04926051), which confirmed that the targeted exposures could be achieved at a low dose [1][2]. In contrast, the clinical development of BMS-963272 was halted before such a robust human PK validation could be established [3].

Human dose projection Pharmacokinetics Phase 1 clinical trial

High-Impact Research and Procurement Scenarios for BMS-986172


Translational Pharmacology: Bridging Rodent Efficacy to Human Dose Projection

BMS-986172 is uniquely positioned for studies requiring direct translation from mouse models to human PK/PD. Its potent mouse MGAT2 activity (IC₅₀ = 20 nM) and confirmed low human dose projection, validated in Phase 1, enable reliable interspecies scaling. This contrasts sharply with the HTS hit Compound 1, which lacks mouse activity, and with BMS-963272, for which human PK validation was never achieved [1][2].

Mechanistic Target Engagement Studies Requiring High Selectivity

For researchers investigating the specific role of MGAT2 in lipid metabolism, BMS-986172 offers a critical advantage due to its >6,500-fold selectivity over related acyltransferases. This clean profile minimizes off-target effects that could confound results, unlike some pan-DGAT inhibitors that exhibit broader activity profiles. This makes BMS-986172 an ideal chemical probe for dissecting MGAT2-specific biology in vitro and in vivo [1].

Benchmarking Novel MGAT2 Inhibitors Against a Clinical-Stage Reference

As a second-generation clinical candidate with fully disclosed potency, selectivity, and human PK data, BMS-986172 serves as an essential reference standard for medicinal chemistry optimization programs. New chemical entities can be directly compared against BMS-986172's established profile (e.g., hMGAT2 IC₅₀ = 4.6 nM, selectivity >30 µM against DGAT1/2) to assess their competitive positioning [1][2].

Metabolic Disease Model Studies Requiring Validated In Vivo Tool Compound

Preclinical studies in diet-induced obesity and NASH models benefit from BMS-986172's demonstrated on-target pharmacology and favorable PK profile. Unlike the discontinued BMS-963272, BMS-986172 lacks the metabolic liabilities that hindered clinical progression, ensuring more reliable and reproducible in vivo data [1].

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